Brazzein -

Brazzein

Catalog Number: EVT-246835
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Brazzein is a sweet-tasting protein derived from the fruit of the West African plant Pentadiplandra brazzeana. It is classified as a non-nutritive sweetener, offering a sweetness profile that is approximately 500 to 2,000 times sweeter than sucrose, depending on the concentration and conditions. Brazzein has garnered interest due to its potential applications in food and beverage industries as a natural alternative to synthetic sweeteners.

Source and Classification

Brazzein was first isolated in the early 1990s from the fruit of Pentadiplandra brazzeana, which is native to the tropical regions of Africa. This protein belongs to a class of compounds known as "sweet proteins," which also includes others like thaumatin and monellin. Brazzein is classified as a heat-stable protein, making it suitable for various culinary applications where heat processing occurs.

Synthesis Analysis

Methods

The synthesis of brazzein can be performed through several methods, including extraction from natural sources and recombinant DNA technology.

  1. Extraction from Natural Sources: The traditional method involves extracting brazzein from the fruit of Pentadiplandra brazzeana. This process typically includes:
    • Harvesting: Collecting ripe fruits.
    • Extraction: Using aqueous solutions to solubilize the protein, followed by centrifugation to separate soluble proteins.
    • Purification: Techniques such as ion-exchange chromatography and gel filtration are employed to isolate brazzein from other proteins and impurities.
  2. Recombinant DNA Technology: Advances in biotechnology have enabled the production of brazzein through microbial fermentation. This involves:
    • Gene Cloning: The gene encoding brazzein is inserted into a suitable vector.
    • Transformation: The vector is introduced into host organisms (such as yeast or bacteria).
    • Fermentation: The host cells are cultured under controlled conditions to express the protein.
    • Purification: Similar chromatographic techniques are used to isolate and purify the recombinant brazzein.

Technical Details

The extraction process typically yields low concentrations of brazzein, necessitating efficient purification methods. In contrast, recombinant production allows for higher yields and scalability, making it an attractive option for commercial applications.

Molecular Structure Analysis

Structure

Brazzein is characterized by its unique molecular structure, which consists of 57 amino acids. Its three-dimensional structure has been elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.

  • Secondary Structure: Brazzein exhibits a high proportion of α-helices and β-sheets, contributing to its stability and solubility.
  • Tertiary Structure: The protein folds into a compact globular shape, with hydrophobic regions that likely play a role in its interaction with taste receptors.

Data

  • Molecular Weight: Approximately 6 kDa.
  • Isoelectric Point: Around pH 5.0, which influences its solubility in various food matrices.
Chemical Reactions Analysis

Reactions

Brazzein does not undergo significant chemical reactions under normal conditions but can interact with various compounds in food systems:

  1. Maillard Reaction: When exposed to reducing sugars at elevated temperatures, brazzein can participate in Maillard reactions, potentially altering its sweetness profile.
  2. Denaturation: High temperatures or extreme pH levels can lead to denaturation, affecting its functional properties.

Technical Details

The stability of brazzein under different pH levels and temperatures makes it suitable for incorporation into diverse food products without losing its sweetening capability.

Mechanism of Action

Process

The mechanism by which brazzein elicits sweetness involves binding to specific taste receptors on the tongue:

  1. Taste Receptor Interaction: Brazzein primarily interacts with the T1R2/T1R3 receptor complex, which is responsible for detecting sweet flavors.
  2. Signal Transduction: Upon binding, a conformational change occurs in the receptor, triggering intracellular signaling pathways that result in the perception of sweetness.

Data

Research indicates that brazzein's interaction with taste receptors is influenced by its structural features, particularly its hydrophobic regions and specific amino acid residues that enhance binding affinity.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Brazzein is soluble in water but less so in organic solvents.
  • Stability: It exhibits stability across a wide range of temperatures (up to 100°C) and pH levels (pH 3-8).

Chemical Properties

  • Sweetness Intensity: Approximately 500–2,000 times sweeter than sucrose.
  • Caloric Content: Non-nutritive; contributes no calories when consumed at typical usage levels.

Relevant Data or Analyses

Studies have shown that brazzein retains its sweetness even after prolonged heating or exposure to acidic conditions, making it an ideal candidate for various food formulations.

Applications

Brazzein has several promising applications:

  1. Food Industry: Used as a natural sweetener in beverages, dairy products, and desserts due to its intense sweetness and low caloric content.
  2. Pharmaceuticals: Investigated for potential use in formulations requiring sweetening without additional calories.
  3. Cosmetics: Explored for use in cosmetic products where sweetness may enhance user experience.

Properties

Product Name

Brazzein

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